

Application Notes and Protocols for Calcium Mobilization Assay with Decoglurant

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Compound of Interest

Compound Name: Decoglurant

Cat. No.: B607041

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Introduction

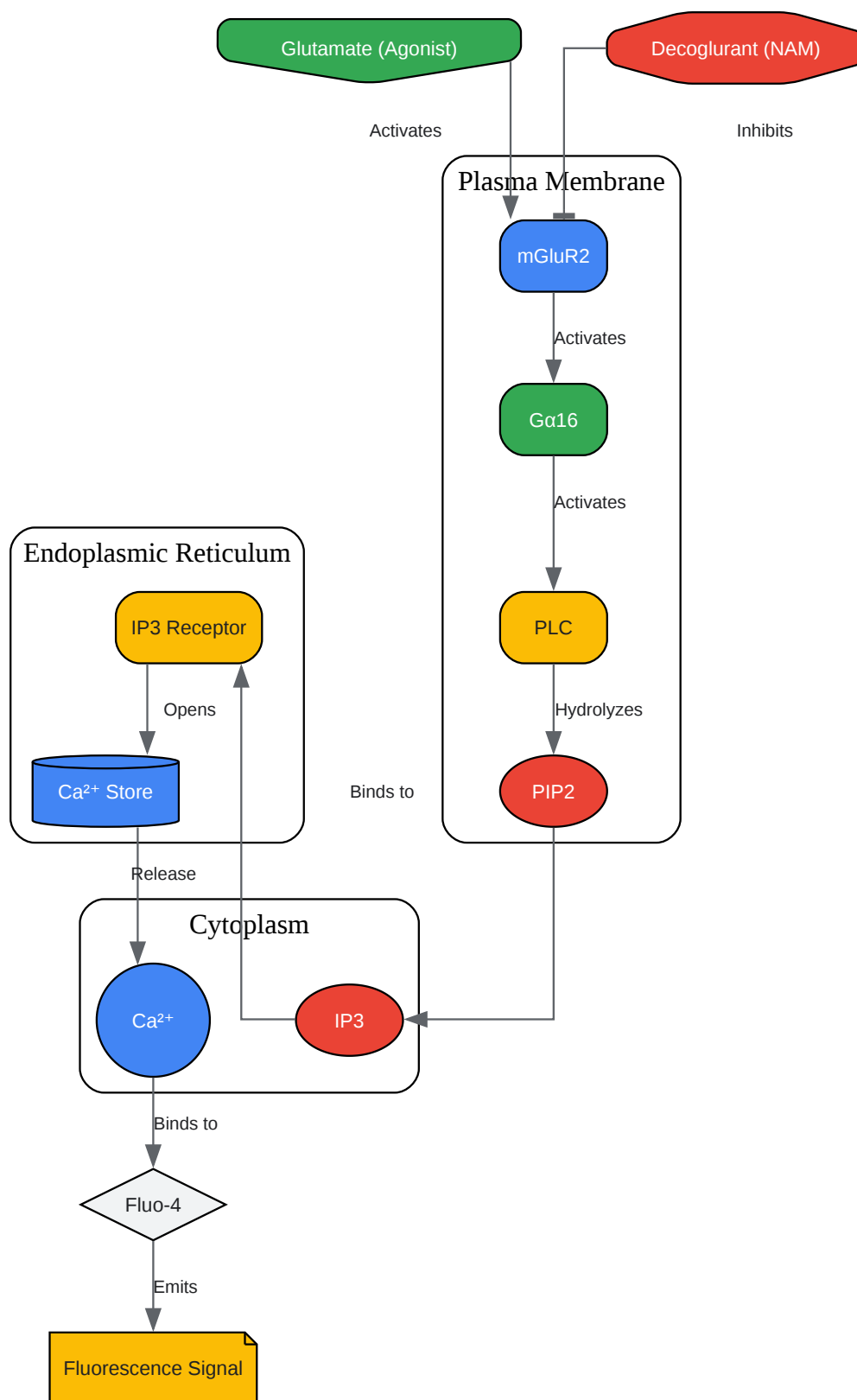
Decoglurant (RO4995819) is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] In drug discovery, it is often desirable to screen for compounds that modulate GPCR activity using high-throughput methods. Calcium mobilization assays are a widely used functional assay for this purpose due to their high signal-to-noise ratio and amenability to automation.[4][5]

However, as Gi/o-coupled receptors like mGluR2 do not natively signal through the Gq pathway to induce calcium release, a modification of the assay is required. This is typically achieved by co-expressing the receptor of interest with a promiscuous G-protein, such as Gα16, or a chimeric G-protein (e.g., Gαq15). These G-proteins couple to the Gi/o-activated receptor and redirect the downstream signal to the phospholipase C (PLC) pathway, culminating in the release of intracellular calcium from the endoplasmic reticulum. This calcium release can then be detected using a calcium-sensitive fluorescent dye.

These application notes provide a detailed protocol for a calcium mobilization assay to characterize the activity of **Decoglurant** on the mGluR2 receptor in a recombinant cell-based system.

Signaling Pathway and Assay Principle

The canonical signaling pathway of mGluR2 involves coupling to Gi/o proteins, which inhibit adenylyl cyclase. To enable a calcium mobilization readout, a promiscuous G-protein, G α 16, is co-expressed with mGluR2. Upon activation by an agonist (e.g., glutamate), the mGluR2 receptor undergoes a conformational change, activating the G α 16 protein. G α 16, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is detected by a fluorescent calcium indicator, such as Fluo-4 AM. **Decoglurant**, as a negative allosteric modulator, will inhibit this agonist-induced calcium release in a concentration-dependent manner.



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mGluR2 Signaling Pathway for Calcium Mobilization Assay

Data Presentation

The inhibitory activity of **Decoglurant** and other mGluR2 NAMs can be quantified by determining their half-maximal inhibitory concentration (IC50) values from concentration-response curves. While specific IC50 data for **Decoglurant** from a calcium mobilization assay is not readily available in the public domain, the following table presents representative data for other known mGluR2 NAMs obtained using a similar assay, which can be used for comparative purposes.

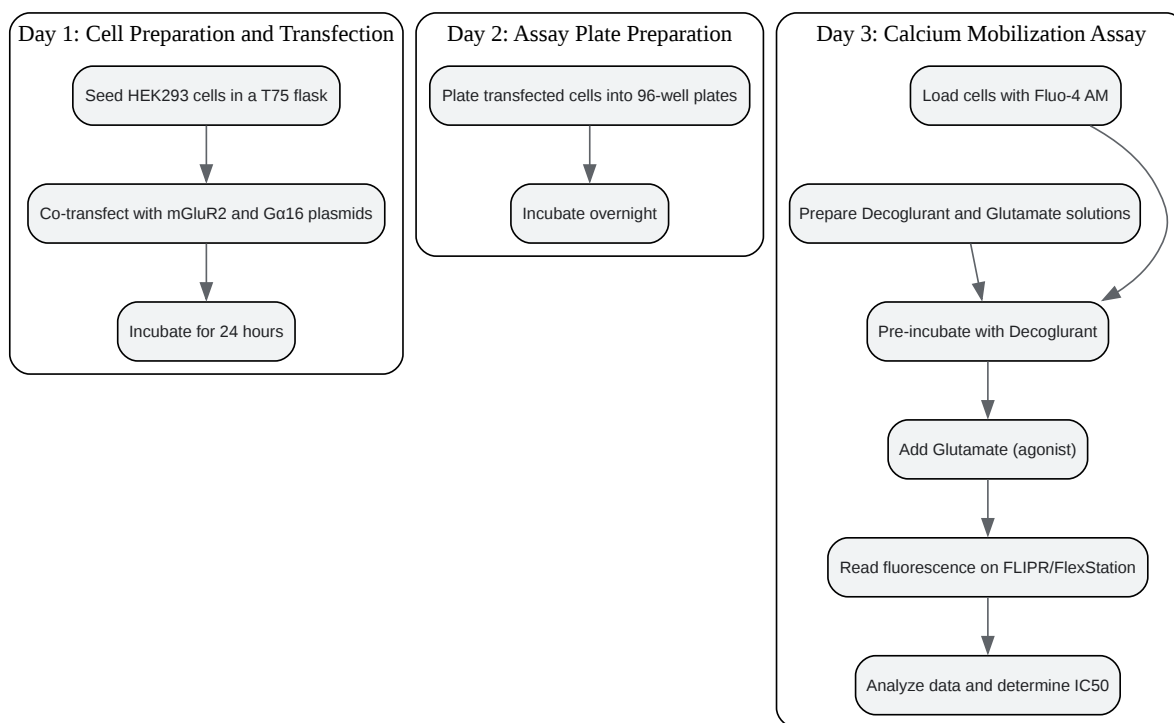
Compound	Target	Assay Type	Agonist Used (Concentration)	IC50 (nM)	Reference
RO4988546	mGluR2	Calcium Mobilization (FLIPR)	LY354740 (EC80)	2.3 ± 0.7	
RO5488608	mGluR2	Calcium Mobilization (FLIPR)	LY354740 (EC80)	1.9 ± 0.3	
VU6001966	mGluR2	Not Specified	Not Specified	78	

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Catalog Number
HEK293 Cells	ATCC	CRL-1573
Human mGluR2 Plasmid	(Vendor Specific)	
Human Gα16 Plasmid	(Vendor Specific)	
DMEM, high glucose	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	10270106
Penicillin-Streptomycin	Gibco	15140122
Opti-MEM I Reduced Serum Medium	Gibco	31985062
Lipofectamine 3000 Transfection Reagent	Invitrogen	L3000008
Fluo-4 AM	Invitrogen	F14201
Pluronic F-127	Invitrogen	P3000MP
Probenecid	Sigma-Aldrich	P8761
Decogluturant	(Vendor Specific)	
L-Glutamate	Sigma-Aldrich	
96-well black, clear bottom plates	Corning	3603
Hank's Balanced Salt Solution (HBSS)	Gibco	14025092
HEPES	Gibco	15630080

Experimental Workflow



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Calcium Mobilization Assay Workflow

Step-by-Step Protocol

Day 1: Cell Culture and Transfection

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- On the day of transfection, seed the cells in a T75 flask to reach 70-80% confluency.

- Prepare the transfection complexes according to the Lipofectamine 3000 protocol. Co-transfect the HEK293 cells with plasmids encoding human mGluR2 and human Gα16.
- Incubate the transfected cells for 24 hours.

Day 2: Assay Plate Seeding

- Trypsinize and resuspend the transfected cells in fresh culture medium.
- Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
- Incubate the plates overnight at 37°C and 5% CO₂.

Day 3: Calcium Mobilization Assay

- Dye Loading:
 - Prepare the Fluo-4 AM loading buffer: HBSS containing 20 mM HEPES, 2.5 mM probenecid, 4 µM Fluo-4 AM, and 0.04% Pluronic F-127.
 - Aspirate the culture medium from the cell plates.
 - Add 100 µL of Fluo-4 AM loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation:
 - Prepare a stock solution of **Decoglurant** in DMSO. Serially dilute the stock solution in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to obtain a range of concentrations (e.g., 1 nM to 10 µM).
 - Prepare a stock solution of L-glutamate in water. Dilute the stock in assay buffer to a concentration that will give an EC₈₀ response (this needs to be predetermined in an agonist dose-response experiment).
- Assay Performance (using a FLIPR or FlexStation):

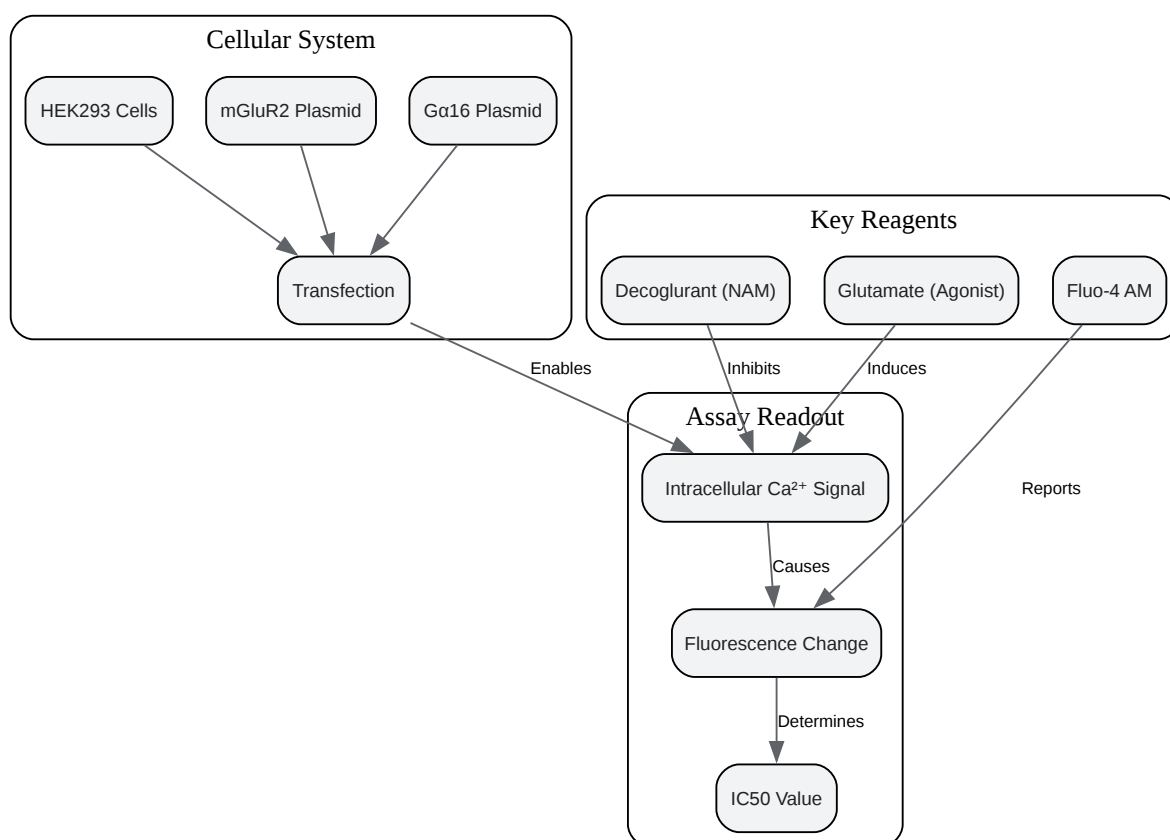
- After the dye loading incubation, wash the cells twice with 100 μ L of assay buffer.
- Add 80 μ L of assay buffer to each well.
- Place the cell plate and the compound plates into the instrument.
- Set the instrument to read fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals.
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- The instrument will then add 20 μ L of the **Decoglurant** dilutions (or vehicle control) to the respective wells (pre-incubation).
- Incubate for 5-15 minutes.
- After the pre-incubation, the instrument will add 25 μ L of the EC80 concentration of L-glutamate to all wells.
- Continue to record the fluorescence signal for at least 60-120 seconds.

Data Analysis

- The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
- For each well, calculate the change in fluorescence (Δ RFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no **Decoglurant**).
- Plot the percentage of inhibition against the logarithm of the **Decoglurant** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of **Decoglurant**.

Logical Relationships in the Assay

The successful execution and interpretation of this assay depend on the interplay of several key components. The logical relationship between these components is crucial for obtaining reliable data.



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